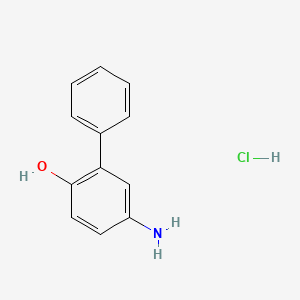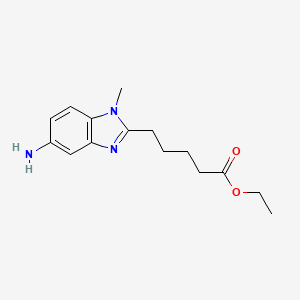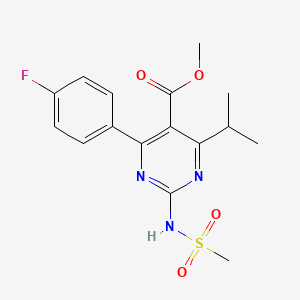
2-Hydroxy-5-aminobiphenyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1’-biphenyl]-2-ol hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The amino and hydroxyl groups are then introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its amino and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with enzymes, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobiphenyl: Lacks the hydroxyl group, making it less polar.
4-Aminobiphenyl: Has the amino group at a different position, affecting its reactivity and interactions.
2-Hydroxybiphenyl: Lacks the amino group, altering its chemical properties.
Uniqueness
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure, which enhances its solubility and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C12H12ClNO |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
4-amino-2-phenylphenol;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H,13H2;1H |
InChI-Schlüssel |
BYFJQAZKIBIOIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)










